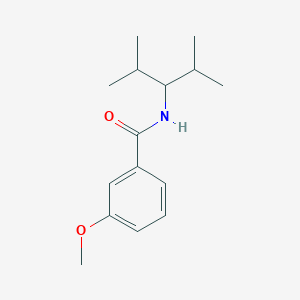
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide works by binding to the active site of ALDH enzymes, preventing them from carrying out their normal metabolic functions. This inhibition leads to the accumulation of toxic compounds, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, induction of oxidative stress, and activation of apoptosis pathways. These effects make N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide a promising candidate for further investigation in the field of cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is its specificity for ALDH enzymes, which allows for targeted inhibition of these enzymes without affecting other metabolic pathways. However, one limitation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, including:
1. Investigation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a therapeutic agent for cancer treatment.
2. Development of new N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide analogs with improved potency and selectivity.
3. Study of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s effects on other metabolic pathways and cellular processes.
4. Investigation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a tool for studying the role of ALDH enzymes in disease.
5. Evaluation of the safety and toxicity of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for ALDH enzymes and its various biochemical and physiological effects make it a promising candidate for further investigation. However, careful monitoring of its potential toxicity is necessary in laboratory experiments. Further research on N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a therapeutic agent and its effects on other metabolic pathways and cellular processes is needed to fully understand its potential applications.
Synthesemethoden
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-furylacetaldehyde with 3-methoxybenzoylhydrazinecarbothioamide. The resulting compound can then be purified through recrystallization to obtain pure N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been used in scientific research for its potential as a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDHs are a family of enzymes that play a critical role in the metabolism of various compounds, including alcohol and aldehydes. Inhibition of ALDHs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(3-methoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-11-5-2-4-10(8-11)13(18)16-17-14(21)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDUQCVSUQQVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)
![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
amino]ethanol](/img/structure/B5758822.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)
![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)